molecular formula C7H6N2O B1329355 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 768-45-6

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No. B1329355
CAS RN: 768-45-6
M. Wt: 134.14 g/mol
InChI Key: XICDFLICODYZJE-UHFFFAOYSA-N
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Description

The compound 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a derivative of the dihydropyridine class, which is known for its diverse biological activities and applications in various chemical syntheses. The dihydropyridine nucleus is a common motif in several pharmacologically active compounds and is also a key intermediate in organic synthesis .

Synthesis Analysis

The synthesis of dihydropyridine derivatives often involves multicomponent reactions, which are convenient and efficient for constructing complex molecules. For instance, a simple and convenient synthesis using microwave-assisted chemistry has been reported for tautomeric dihydropyridine-3-carbonitriles, which demonstrates the versatility of methods available for synthesizing such compounds . Another study describes the synthesis of pyridine derivatives through a novel protocol, highlighting the ongoing development of new synthetic routes for these compounds .

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives has been extensively studied using various spectroscopic techniques and X-ray diffraction analysis. Quantum chemical calculations, such as those performed using density functional theory (DFT), provide insights into the geometric parameters, vibrational wavenumbers, and NMR chemical shifts, which are often in good agreement with experimental data . X-ray diffraction analysis has confirmed the structure of intermediates and final products in the synthesis of dihydropyridine derivatives .

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including cyclization, aminomethylation, and multicomponent condensation reactions. These reactions are crucial for the functionalization of the dihydropyridine core and the introduction of various substituents that can alter the compound's physical, chemical, and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their structural features, such as the presence of electron-donor and -acceptor groups, lone pair electrons, and multiple bonds. These features affect the compound's electronic properties, as well as its optical and fluorescence characteristics. Studies have shown that substituents on the dihydropyridine ring can significantly impact the emission spectra, and solvent effects can also play a role in the absorption spectra . Additionally, the presence of tautomeric forms can influence the state of equilibrium in solution, as observed in NMR spectroscopic studies .

Scientific Research Applications

Spectroscopic Analysis and Optical Properties

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and its derivatives have been extensively studied for their structural and optical properties. Research indicates that these compounds exhibit notable fluorescence when exposed to UV light, making them potential candidates for applications in fluorescence spectroscopy and optoelectronics. The effects of various substituents on their emission spectra have been studied, providing insights into their potential applications in designing fluorescence-based sensors or devices (Cetina et al., 2010).

Applications in Optoelectronic Devices

Several studies have explored the use of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives in the fabrication of optoelectronic devices. These compounds have been found to enhance the photosensitivity and photocurrent in certain heterojunctions, suggesting their potential use in the development of light-sensitive devices and sensors. The synthesis and characterization of these compounds, along with their electrical characteristics, are critical in understanding their role in optoelectronic applications (Roushdy et al., 2019).

Structural and Molecular Characterization

The molecular and crystal structures of various derivatives of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile have been studied, providing valuable insights into their potential applications in material science and chemistry. X-ray diffraction and spectroscopic techniques have been used to analyze their structures, revealing information about their stability, conformation, and interactions at the molecular level. These insights are crucial for their application in material synthesis and design (Ajaj et al., 2013).

Potential in Pharmacological Research

While excluding information related to drug use and side effects, it's worth noting that some derivatives of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile have been synthesized and characterized for potential pharmacological applications. These studies focus on the synthesis and structural characterization, which is a foundational step in understanding their role in medicinal chemistry (Ravi et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Danger” according to its safety information . For more detailed safety and hazard information, please refer to the product’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-methyl-6-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICDFLICODYZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227611
Record name 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

CAS RN

768-45-6
Record name 1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhao, L Zhu, DP Provencal, TA Miller… - … Process Research & …, 2012 - ACS Publications
TAK-733 (1) is an investigational, novel MEK kinase inhibitor that bears a 6-fluoropyridopyrimidone core. Process research of 1 was conducted, and an efficient, scalable route was …
Number of citations: 12 pubs.acs.org

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